1-(4-chlorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3S/c1-23-10-14(17(22-23)27-3)16-20-21-18(24(16)8-9-26-2)28-11-15(25)12-4-6-13(19)7-5-12/h4-7,10H,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHAJWOSOWFGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and research findings.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Target Enzymes : The compound is known to inhibit certain enzymes involved in metabolic pathways. Specifically, it has shown potential in inhibiting phospholipase A2, which plays a role in inflammatory processes .
- Cell Cycle Regulation : It may influence cell cycle regulation through its effect on signaling pathways related to apoptosis and proliferation.
- Antimicrobial Activity : The presence of the triazole ring suggests potential antifungal and antibacterial properties, similar to other compounds within this class .
Biological Activity Summary
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
| Anticancer | Potential to inhibit cancer cell proliferation through enzyme inhibition. |
| Anti-inflammatory | Reduces inflammation by inhibiting phospholipase A2 activity. |
| Enzyme Inhibition | Inhibits specific enzymes related to metabolic and inflammatory pathways. |
Case Studies and Experimental Data
- Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing efficacy comparable to standard antibiotics.
- Anticancer Potential : In vitro studies indicated that the compound could reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Inflammation Models : Animal models of inflammation showed reduced paw edema in treated groups compared to controls, suggesting anti-inflammatory properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 5-Methoxy-1-methyl-pyrazole | Antimicrobial, anticancer | Simple pyrazole structure; less complex than target compound. |
| 4-Chlorophenyl-thiazole | Antifungal | Similar phenyl substitution; primarily antifungal activity. |
| Triazole derivatives | Antifungal, anticancer | Common scaffold; diverse biological activities depending on substitutions. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
The triazole ring’s substitution pattern significantly impacts physicochemical and biological properties. Comparisons with analogous compounds include:
Key Observations :
- Quinoline vs.
- Sulfonyl Groups : The sulfonyl substituent in increases polarity, improving aqueous solubility but possibly reducing membrane permeability.
- Methoxy Positioning : Methoxy groups at position 4 (as in ) versus position 5 (target compound) alter electronic distribution, affecting reactivity and binding affinity.
Comparison of Reaction Conditions :
Insights :
- Solvent Choice: DMF may offer higher solubility for bulky intermediates, while ethanol is preferable for greener synthesis.
- Base Efficacy : Cesium carbonate effectively deprotonates thiols, enabling efficient thioether formation .
Physicochemical Properties
Computational analysis using tools like Multiwfn can predict properties:
Notable Trends:
- The target compound’s lower LogP and higher solubility stem from methoxy groups, contrasting with the quinoline derivative’s hydrophobicity.
- A smaller polar surface area may improve blood-brain barrier penetration compared to sulfonyl-containing analogs .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Peaks/Ranges | Reference |
|---|---|---|
| FTIR | C=O (1650 cm⁻¹), S-C (650 cm⁻¹) | |
| ¹H NMR | Methoxy protons (δ 3.2–3.5 ppm), aromatic protons (δ 7.1–7.8 ppm) | |
| XRD | Monoclinic system, a = 6.0686 Å, β = 91.559° |
Q. Table 2. Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes thioether formation |
| Catalyst Load | 10 wt% | Reduces side reactions |
| Solvent | PEG-400 | Enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
